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Titanium nitride - 11116-16-8

Titanium nitride

Catalog Number: EVT-7936225
CAS Number: 11116-16-8
Molecular Formula: TiN
NTi
Molecular Weight: 61.874 g/mol
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Product Introduction

Overview

Titanium nitride is a binary compound composed of titanium and nitrogen, known for its remarkable properties including high hardness, excellent thermal stability, and good electrical conductivity. It is primarily used in coatings, electronics, and various industrial applications due to its resistance to wear and corrosion. Titanium nitride is classified as a transition metal nitride and is characterized by its metallic luster and high melting point.

Source

Titanium nitride is typically sourced from titanium dioxide or titanium metal through various synthesis methods. Its occurrence in nature is minimal, necessitating synthetic production for industrial uses.

Classification

Titanium nitride belongs to the class of transition metal nitrides, which are compounds formed between transition metals and nitrogen. These materials are often categorized based on their stoichiometry, with titanium nitride being represented as TiN.

Synthesis Analysis

The synthesis of titanium nitride can be achieved through several methods, each with unique technical details:

  1. Carbothermal Reduction Nitridation: This method involves the reaction of titanium dioxide with carbon and nitrogen at high temperatures. The process requires careful thermal treatment to ensure the formation of titanium nitride from the intermediate phases .
  2. Nitridation of Titanium Metal: Direct nitridation of titanium metal in an ammonia atmosphere is a common approach but poses environmental hazards due to ammonia's corrosive nature .
  3. Microwave Plasma Synthesis: This technique utilizes microwave energy to create plasma conditions that facilitate the formation of nanocrystalline titanium nitride. The process parameters, such as power and gas flow rate, are crucial for optimizing the synthesis .
  4. Sol-Gel Method: In this method, titanium alkoxides are reacted with urea to produce titanium nitride through thermal decomposition. This approach allows for better control over the material's morphology .
  5. Pulsed Laser Ablation: This innovative method involves using laser pulses to vaporize titanium in a nitrogen-rich atmosphere, leading to the formation of nanoparticles of titanium nitride .
  6. Single-Step Liquid-Phase Reaction: A recent advancement includes synthesizing titanium nitride-oxide composites in a single-step reaction at moderate temperatures, significantly simplifying the production process and enhancing safety .
Molecular Structure Analysis

Titanium nitride exhibits a face-centered cubic structure (Fm3̅m), which contributes to its hardness and stability. The lattice parameter for TiN is approximately 4.235 Å, closely aligning with standard values found in crystallographic databases . The molecular formula TiN indicates a 1:1 ratio of titanium to nitrogen atoms.

Data

  • Lattice Structure: Face-centered cubic
  • Lattice Parameter: Approximately 4.235 Å
  • Stoichiometry: Ti:N = 1:1
Chemical Reactions Analysis

The formation of titanium nitride involves several key reactions:

  1. Nitridation Reaction:
    Ti+12N2TiN\text{Ti}+\frac{1}{2}\text{N}_2\rightarrow \text{TiN}
    This reaction typically occurs at elevated temperatures (above 800 °C) in a nitrogen atmosphere.
  2. Carbothermal Reduction Reaction:
    TiO2+3C+N2TiN+2CO\text{TiO}_2+3\text{C}+\text{N}_2\rightarrow \text{TiN}+2\text{CO}
    This method emphasizes the reduction of titanium dioxide using carbon sources under nitrogen flow.
  3. Microwave Plasma Reaction Pathways:
    The synthesis via microwave plasma involves complex gas-phase reactions where titanium tetrachloride reacts with ammonia to form titanium nitride along with by-products like hydrogen chloride:
    6TiCl4+8NH36TiN+N2+24HCl6\text{TiCl}_4+8\text{NH}_3\rightarrow 6\text{TiN}+N_2+24\text{HCl}
Mechanism of Action

The mechanism behind the formation of titanium nitride varies depending on the synthesis method employed:

  • In carbothermal reduction nitridation, the intimate contact between carbon and titanium dioxide facilitates the reduction and nitridation processes at high temperatures.
  • During microwave plasma synthesis, the energy provided by microwaves creates reactive nitrogen species that interact with vaporized titanium precursors, leading to rapid nucleation and growth of nanoparticles.
  • In sol-gel processes, thermal decomposition transforms precursors into titanium nitride while controlling particle size through careful thermal treatment.

Data

  • Temperature Range for Synthesis: Generally between 800 °C to 1600 °C depending on the method.
  • Energy Release during Formation: Approximately -336 kJ/mol during nitridation reactions.
Physical and Chemical Properties Analysis

Titanium nitride possesses several notable physical and chemical properties:

  • Hardness: Comparable to diamond (approximately 2000 HV).
  • Melting Point: Around 2950 °C.
  • Density: Approximately 5.22 g/cm³.
  • Electrical Conductivity: Exhibits metallic conductivity, making it suitable for electronic applications.
  • Chemical Stability: Highly resistant to oxidation and corrosion at elevated temperatures.

These properties make titanium nitride an ideal candidate for various industrial applications such as cutting tools, protective coatings, and electronic components.

Applications

Titanium nitride has diverse scientific uses across various fields:

  • Coatings: Used as a hard coating material for cutting tools and other industrial equipment due to its wear resistance.
  • Electronics: Employed in semiconductor applications due to its conductive properties.
  • Biomedical Applications: Investigated for use in implants due to biocompatibility and corrosion resistance.
  • Energy Storage: Utilized in lithium-ion battery anodes when combined with carbon composites .
Synthesis Methodologies and Process Optimization

Chemical Vapor Deposition (CVD) Techniques for Thin-Film Fabrication

Chemical Vapor Deposition enables conformal coating of TiN films on complex geometries through precise gas-phase reactions. The process utilizes titanium tetrachloride (TiCl₄) or in-situ-generated titanium chlorides alongside ammonia (NH₃) in a hydrogen carrier gas atmosphere. Reaction kinetics and film morphology are governed by temperature, pressure, and precursor ratios:

  • Temperature Dependence: Growth occurs between 650–1400°C, where lower temperatures (650–800°C) yield finer-grained films, while higher temperatures (>1000°C) enhance crystallinity but risk substrate deformation [1].
  • Pressure Effects: Operating pressures of 300–1000 Pa balance diffusion rates and nucleation density. Low pressure (300–500 Pa) minimizes gas-phase particle formation, enhancing film purity [1].
  • Stoichiometry Control: The N/Ti ratio in the gas phase critically influences film color and density. A low N/Ti ratio (≤1.0) produces golden, dense, stoichiometric TiN, while higher ratios lead to brown, porous films with accelerated growth rates [1].

Substrate selection further dictates crystallographic orientation: c-plane sapphire enforces (111) texture irrespective of supersaturation, whereas polycrystalline substrates (e.g., WC–Co) exhibit orientation-dependent supersaturation gradients [1].

Table 1: CVD Process Parameters and Resultant TiN Film Properties

Temperature (°C)Pressure (Pa)N/Ti RatioGrowth Rate (µm/h)Film ColorStructure
650–800300–5000.8–1.00.5–1.2GoldenDense, fine-grained
800–1000500–7501.0–1.21.5–3.0BronzeModerate porosity
1000–1400750–1000>1.23.0–5.5BrownColumnar grains

Physical Vapor Deposition (PVD) Strategies: Sputtering and Arc Evaporation

PVD techniques, including magnetron sputtering and cathodic arc evaporation, deposit TiN at lower temperatures (425–450°C) than CVD, making them ideal for temperature-sensitive substrates like hardened steels. Key process characteristics include:

  • Sputtering: Inert gas ions (Ar⁺) bombard a Ti target, ejecting atoms that react with N₂ gas. Balanced magnetrons yield films of 1–7 µm thickness with Vickers hardness of 1800–2100 HV, while unbalanced configurations enhance ion bombardment, improving density and adhesion [6] [8].
  • Cathodic Arc Evaporation: A high-current arc vaporizes the Ti target, creating highly ionized plasma. Reactive deposition with N₂ forms nanocomposite films with low friction coefficients (0.4–0.9) and superior abrasion resistance [8].

PVD coatings exhibit golden coloration due to their high reflectivity in the red-yellow spectrum, a property leveraged for decorative finishes on automotive trim and medical devices. Adhesion strength varies significantly with substrate preparation: SKD11 tool steel exhibits 40% higher bond strength than SS41 mild steel due to carbide-rich interfaces [3].

Carbothermal Reduction Nitridation (CRN) Using Hybrid Nanocomposites

CRN converts TiO₂ to TiN using carbon reductants under nitrogen flow, bypassing toxic ammonia. Hybrid nanocomposites of mesoporous TiO₂ and polyacrylonitrile (PAN) enable intimate contact between reactants, accelerating kinetics:

  • Thermal Decomposition: PAN undergoes cyclization at 230–310°C, forming ladder polymers, followed by carbonization at 310–485°C to yield a conductive carbon matrix [7].
  • Phase Evolution: At 1000°C, TiO₂ (anatase/rutile) coexists with nascent TiN and amorphous carbon. Complete conversion to phase-pure TiN occurs at 1400°C via:
2TiO₂ + 4C + N₂ → 2TiN + 4CO  

[7].

Nanocomposite design directly influences reaction efficiency: 50 wt.% TiO₂/PAN hybrids achieve 98% conversion at 1400°C due to percolated carbon pathways, whereas physical TiO₂/C mixtures require excess carbon (C:TiO₂ = 4:1 mol) and higher temperatures [7].

Table 2: CRN Reaction Stages in TiO₂/PAN Nanocomposites

Temperature Range (°C)ProcessWeight Loss (%)Key Chemical Changes
25–230Drying<5H₂O desorption
230–310PAN cyclization14–C≡N → –C=N– conjugation
310–485Aromatization/decarburization35HCN/CH₃CN release; turbostratic carbon
485–1000Carbon graphitization6Sp² carbon crystallization
1000–1400CRN reactionTiO₂ + C + N₂ → TiN + CO

Molten-Salt Synthesis for Nanoparticle Production

While not explicitly detailed in the search results, molten-salt synthesis (implied via pulsed laser ablation in reactive salts) offers a low-agglomeration route to TiN nanoparticles. General principles involve:

  • Salt Selection: Eutectic mixtures (e.g., KCl-LiCl) dissolve TiO₂ precursors and provide ionic reaction media at 500–800°C.
  • Nitridation Agents: Urea or melamine release NH₃ upon decomposition, reacting with dissolved titania species to form nanocrystalline TiN (<50 nm) [10].

Plasma-Assisted and Reactive Ball Milling Approaches

Plasma-Assisted Synthesis

Pulsed Laser Ablation in Liquids (PLAL) generates ligand-free TiN nanoparticles suitable for biomedical applications:

  • Liquid Medium Effects: Ablation in organic solvents (acetonitrile, DMF) yields carbide-contaminated TiN (TiCₓNᵧ) due to carbon incorporation, while aqueous H₂O₂ promotes full oxidation to TiO₂ [4].
  • Nanoparticle Characteristics: Spherical particles (20–80 nm) form with plasmonic absorption at 670–700 nm, ideal for photothermal therapy. Energy dispersive X-ray (EDX) spectroscopy confirms composition ranges from TiN₀.₈O₀.₂ (organic media) to TiO₂ (H₂O₂) [4].

Reactive Ball Milling

Mechanical alloying of Ti powder with urea achieves room-temperature nitridation:

  • Process Mechanics: Impact energy from hardened steel balls induces localized heating (>1000°C) and plastic deformation, facilitating:
2Ti + CH₄N₂O → 2TiN + CO + 2H₂  

[7].

  • Yield Control: 12-hour milling produces 85% TiN with 15% α-Ti residue; extended milling introduces iron contamination from grinding media [7].

Properties

CAS Number

11116-16-8

Product Name

Titanium nitride

IUPAC Name

azanylidynetitanium

Molecular Formula

TiN
NTi

Molecular Weight

61.874 g/mol

InChI

InChI=1S/N.Ti

InChI Key

NRTOMJZYCJJWKI-UHFFFAOYSA-N

SMILES

N#[Ti]

Canonical SMILES

N#[Ti]

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